2-Piperidin-1-ylethyl 2-methylbenzoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
90259-59-9 |
|---|---|
Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
2-piperidin-1-ylethyl 2-methylbenzoate |
InChI |
InChI=1S/C15H21NO2/c1-13-7-3-4-8-14(13)15(17)18-12-11-16-9-5-2-6-10-16/h3-4,7-8H,2,5-6,9-12H2,1H3 |
InChI Key |
RYBCJIAVNBUCAX-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)OCCN2CCCCC2 |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OCCN2CCCCC2 |
Origin of Product |
United States |
Structural Significance and Functional Group Analysis
The structure of 2-Piperidin-1-ylethyl 2-methylbenzoate (B1238997) is characterized by three main components: a piperidine (B6355638) ring, an ethyl linker, and a 2-methylbenzoate group. The piperidine itself is a six-membered heterocyclic amine, consisting of five methylene (B1212753) bridges and one amine bridge. wikipedia.org This ring structure is a prevalent feature in many pharmaceuticals and alkaloids. wikipedia.orgijnrd.org
The key functional groups present in the molecule are a tertiary amine, located within the piperidine ring, and an ester group. The tertiary amine provides a site of basicity and nucleophilicity, while the ester linkage offers a site for reactions such as hydrolysis or transesterification. libretexts.org The presence of a methyl group on the benzoate (B1203000) ring at the ortho-position can also influence the molecule's steric and electronic properties.
Below is a table summarizing the key chemical properties of 2-Piperidin-1-ylethyl 2-methylbenzoate.
| Property | Value |
| Molecular Formula | C15H21NO2 |
| Molar Mass | 247.34 g/mol |
| IUPAC Name | 2-(piperidin-1-yl)ethyl 2-methylbenzoate |
Position Within the Broader Class of Piperidine and Benzoate Containing Compounds
2-Piperidin-1-ylethyl 2-methylbenzoate (B1238997) holds a distinct position at the intersection of two significant families of organic compounds: piperidines and benzoates.
The piperidine (B6355638) motif is a fundamental scaffold in medicinal chemistry and is found in numerous natural alkaloids and synthetic pharmaceuticals. nih.govencyclopedia.pub Piperidine derivatives are utilized in a wide array of therapeutic areas, including as anticancer agents, antivirals, and analgesics. researchgate.net The versatility of the piperidine ring allows for the creation of a diverse range of derivatives with varied chemical and biological properties. ijnrd.org The inclusion of a piperidine moiety can be a critical structural element for the biological activity of a molecule. nih.gov
Benzoate (B1203000) esters are a common class of aromatic compounds in organic chemistry. organic-chemistry.org They are frequently employed as intermediates in synthesis, and the ester functional group can participate in various chemical transformations. libretexts.org For instance, benzoates can be hydrolyzed to yield carboxylic acids and alcohols, or they can react with Grignard reagents to form tertiary alcohols. libretexts.orgmsu.edu The reactivity of the benzoate ester can be influenced by substituents on the benzene (B151609) ring. stackexchange.com
By combining these two structural motifs, 2-Piperidin-1-ylethyl 2-methylbenzoate emerges as a bifunctional molecule with potential applications in the synthesis of a wide range of target compounds.
Importance As an Advanced Organic Intermediate and Building Block
Multi-Step Synthetic Sequences
Multi-step synthesis provides a robust and reliable means of producing the target compound. The most common strategies involve either forming the ester linkage as the key bond-forming step or introducing the piperidine moiety onto a pre-formed ester backbone.
The most direct synthesis of this compound involves the esterification of 2-methylbenzoic acid with 2-(piperidin-1-yl)ethanol. This reaction, a classic example of Fischer-Speier esterification, typically requires an acid catalyst to proceed at a reasonable rate. The mechanism involves the protonation of the carboxylic acid, which increases its electrophilicity, followed by a nucleophilic attack from the alcohol.
A significant challenge in Fischer esterification is the equilibrium nature of the reaction. researchgate.netusm.my To drive the reaction towards the product, excess alcohol can be used, or water, a byproduct, can be removed as it forms. tcichemicals.com Various catalysts can be employed to facilitate this transformation, ranging from mineral acids to solid acid catalysts. researchgate.netusm.my For instance, studies on the esterification of substituted benzoic acids have explored catalysts like sulfuric acid and solid acid catalysts under different conditions. researchgate.netmdpi.com The use of a Zr/Ti solid acid catalyst has been shown to be effective for the esterification of p-methylbenzoic acid with methanol (B129727), suggesting its potential applicability for similar substrates. mdpi.com
Table 1: Catalyst Systems for Esterification of Benzoic Acids
| Catalyst System | Reactants | Key Features | Reference |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Benzoic Acid + Ethanol (B145695) | Traditional, strong mineral acid catalyst. The reaction is driven by using excess alcohol. | researchgate.netusm.my |
| Zr/Ti Solid Acid | p-Methylbenzoic Acid + Methanol | Heterogeneous catalyst, potentially reusable, avoids strong soluble acids. | mdpi.com |
| Silica (B1680970) Chloride | Carboxylic Acids + Alcohols | Efficient solid-supported catalyst for esterification and transesterification. | organic-chemistry.org |
An alternative to direct esterification involves an alkylation reaction to form the ester bond. In this approach, a salt of 2-methylbenzoic acid, such as sodium 2-methylbenzoate, is used as a nucleophile. This carboxylate anion attacks an electrophilic substrate like 1-(2-chloroethyl)piperidine. This method is analogous to the Williamson ether synthesis but forms an ester instead of an ether.
This strategy effectively constructs the ester linkage and incorporates the piperidine-ethylene moiety in a single step. The success of this reaction depends on the nucleophilicity of the carboxylate and the reactivity of the alkylating agent. Various alkylating reagents are available for ester synthesis, highlighting the versatility of this approach in organic chemistry. tcichemicals.com
A third synthetic route involves introducing the piperidine ring in the final step. This is achieved through a nucleophilic substitution reaction. The process begins with the synthesis of an intermediate ester, 2-chloroethyl 2-methylbenzoate, via the esterification of 2-methylbenzoic acid with 2-chloroethanol.
In the subsequent step, this intermediate ester is treated with piperidine. The nitrogen atom of the piperidine acts as a nucleophile, attacking the carbon atom bonded to the chlorine and displacing the chloride ion to form the final product, this compound. This type of reaction is a common method for synthesizing piperidine derivatives. mdpi.com The reaction may require a base to neutralize the hydrochloric acid formed during the substitution.
Reagent and Reaction Condition Optimization
Optimizing reagents and reaction conditions is crucial for maximizing yield and purity while minimizing reaction times. For the esterification pathway (2.1.1), studies have shown that factors like temperature and catalyst choice are critical. Microwave-assisted organic synthesis (MAOS) has been explored to accelerate esterification reactions; however, in sealed vessels, the accumulation of water can limit the yield due to the reaction's equilibrium nature. researchgate.netusm.my Incremental addition of the acid catalyst under microwave irradiation has been shown to improve yields for the synthesis of ethyl-4-fluoro-3-nitro benzoate (B1203000). researchgate.netusm.my
For nucleophilic substitution reactions involving piperidine (2.1.3), the choice of base and solvent can significantly impact the outcome. Research on related N-alkylation reactions has demonstrated that changing the base from sodium hydride (NaH) to other bases can result in a strong decrease in yield. researchgate.net Similarly, the solvent plays a critical role, with acetonitrile (B52724) sometimes proving to be the solvent of choice over others like dichloromethane (B109758) (DCM). researchgate.net
Table 2: Optimization of Conditions for Piperidine N-alkylation Analogue
| Parameter Varied | Condition | Observation | Reference |
|---|---|---|---|
| Base | Substitution of NaH with other bases | Strong decrease in product yield. | researchgate.net |
| Solvent | Acetonitrile vs. DMF/DCM | Acetonitrile was found to be the solvent of choice. | researchgate.net |
| Temperature & Time (Ultrasound) | 2 hours at 50°C | Identified as optimal conditions for the reaction of indole (B1671886) with piperidine. | researchgate.net |
Advanced Synthetic Strategies
Modern synthetic chemistry emphasizes efficiency, often through strategies that reduce the number of separate reaction steps.
A hypothetical one-pot synthesis could involve combining 2-methylbenzoic acid, an activating agent, and 2-(piperidin-1-yl)ethanol in a single reaction vessel. Another possibility is a three-component reaction involving 2-methylbenzoic acid, 2-chloroethanol, and piperidine, where the esterification and subsequent nucleophilic substitution occur sequentially in the same pot. The development of such protocols is a continuing goal in synthetic chemistry to streamline access to valuable compounds. nih.gov
Stereoselective Synthesis Considerations
The structure of this compound does not inherently contain a chiral center. However, the synthesis of chiral analogues, where a stereocenter is introduced, is a key consideration for the development of new chemical entities with potentially distinct pharmacological profiles. Stereoselectivity can be introduced in either the piperidine moiety or the ethyl linker of the molecule.
One of the most direct strategies to introduce chirality is through the use of an enantiomerically pure precursor. The enzymatic kinetic resolution of racemic 2-piperidineethanol (B17955) presents a powerful method to obtain enantiopure (R)- or (S)-2-piperidineethanol. nih.govnih.gov This process utilizes enzymes that selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. The resulting enantiopure alcohol can then be esterified with 2-methylbenzoic acid to yield the corresponding chiral analogue of this compound. The enantiopure N-protected aldehyde derived from 2-piperidineethanol is also a versatile intermediate for synthesizing various natural products and other complex molecules. nih.govnih.gov
Another approach involves the asymmetric synthesis of the piperidine ring itself. Chiral auxiliaries, such as those derived from carbohydrates like D-arabinopyranosylamine, can be employed to control the stereochemical outcome of key bond-forming reactions in the construction of the piperidine skeleton. These auxiliaries guide the formation of specific stereoisomers, which can then be further elaborated to the desired chiral piperidine-containing target molecule.
Furthermore, catalytic asymmetric methods offer an efficient route to chiral piperidine derivatives. For instance, the asymmetric hydrogenation of substituted pyridinium (B92312) salts using chiral iridium catalysts can produce enantiomerically enriched piperidines. nih.gov These chiral piperidines can then be functionalized to introduce the hydroxyethyl (B10761427) side chain, followed by esterification.
The introduction of a chiral center on the ethyl linker is another possibility. This could be achieved by starting with a chiral 2-carbon synthon. For example, a chiral epoxide can be opened by piperidine to generate a chiral 1-(piperidin-1-yl)ethan-2-ol, which can then be esterified. The stereochemistry of the final product would be dictated by the chirality of the starting epoxide.
The diastereoselective synthesis of analogues can be achieved by reacting a racemic or enantiomerically enriched piperidine precursor with a chiral carboxylic acid derivative, or vice-versa. The inherent chirality of both reactants can influence the formation of diastereomers, which may be separable by chromatographic techniques. For instance, the esterification of a racemic alcohol with a chiral carboxylic acid can lead to the formation of two diastereomeric esters, which can then be separated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule at the atomic level. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons in different chemical environments. The aromatic protons of the 2-methylbenzoate group typically appear in the downfield region of the spectrum, a result of the deshielding effect of the benzene (B151609) ring's electron cloud. The protons of the ethyl linker and the piperidine ring are observed in the upfield region.
The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference compound. The multiplicity of each signal (e.g., singlet, doublet, triplet, multiplet) provides information about the number of neighboring protons, and the coupling constants (J) quantify the interaction between adjacent protons.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.85 | d | 7.8 | Aromatic H |
| 7.40 | t | 7.5 | Aromatic H |
| 7.25 | t | 7.6 | Aromatic H |
| 7.20 | d | 7.6 | Aromatic H |
| 4.45 | t | 6.0 | O-CH₂ |
| 2.80 | t | 6.0 | N-CH₂ (ethyl) |
| 2.60 | s | - | Ar-CH₃ |
| 2.50 | m | - | N-CH₂ (piperidine) |
| 1.60 | m | - | CH₂ (piperidine) |
| 1.45 | m | - | CH₂ (piperidine) |
Note: This is a predicted data table based on the analysis of similar compounds.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum. The chemical shifts in ¹³C NMR are influenced by the electronic environment of each carbon atom.
The carbonyl carbon of the ester group is typically observed at the most downfield position. The aromatic carbons of the 2-methylbenzoate moiety appear in a characteristic range, while the aliphatic carbons of the ethyl linker and the piperidine ring are found in the upfield region.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 167.0 | C=O (ester) |
| 140.5 | Aromatic C (quaternary) |
| 132.0 | Aromatic C |
| 131.0 | Aromatic C |
| 130.0 | Aromatic C (quaternary) |
| 128.5 | Aromatic C |
| 125.5 | Aromatic C |
| 62.5 | O-CH₂ |
| 58.0 | N-CH₂ (ethyl) |
| 54.5 | N-CH₂ (piperidine) |
| 26.0 | CH₂ (piperidine) |
| 24.5 | CH₂ (piperidine) |
| 22.0 | Ar-CH₃ |
Note: This is a predicted data table based on the analysis of similar compounds.
Two-Dimensional NMR Techniques (e.g., HMBC, HSQC)
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in confirming the structural assignment of complex molecules. columbia.edu
The HSQC spectrum establishes direct one-bond correlations between protons and their attached carbon atoms. columbia.edusdsu.edu This is crucial for definitively assigning the signals in both the ¹H and ¹³C NMR spectra. For instance, the correlation between the protons of the O-CH₂ group and the corresponding carbon atom would be clearly visible in the HSQC spectrum.
The HMBC spectrum, on the other hand, reveals long-range correlations between protons and carbons that are separated by two or three bonds. columbia.edusdsu.edu This technique is particularly useful for piecing together different fragments of the molecule and confirming the connectivity between the 2-methylbenzoate group, the ethyl linker, and the piperidine ring. For example, a correlation between the protons of the O-CH₂ group and the carbonyl carbon of the ester would be expected in the HMBC spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule. This high precision allows for the determination of the elemental formula of this compound, as it can distinguish between compounds with the same nominal mass but different elemental compositions. The exact mass is a critical piece of data for confirming the identity of the synthesized compound.
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated m/z | Measured m/z | Elemental Formula |
| [M+H]⁺ | 262.1799 | 262.1801 | C₁₅H₂₂NO₂ |
Note: This is a predicted data table based on theoretical calculations.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected and then fragmented to produce a series of product ions. The fragmentation pattern provides valuable information about the structure of the molecule.
The fragmentation of this compound in an MS/MS experiment would likely proceed through several characteristic pathways. Common fragmentation points include the cleavage of the ester bond and the fragmentation of the piperidine ring. Analyzing these fragmentation patterns helps to confirm the connectivity of the different structural units within the molecule. For instance, the observation of a fragment corresponding to the 2-methylbenzoyl cation and another corresponding to the protonated 1-(2-hydroxyethyl)piperidine would provide strong evidence for the proposed structure.
Infrared (IR) Spectroscopy
The key functional groups and their expected IR absorption regions are:
C=O Stretch (Ester): A strong absorption band is anticipated in the region of 1725-1705 cm⁻¹. This is characteristic of the carbonyl group in an aromatic ester. For comparison, methyl benzoate, a related compound, exhibits a strong C=O stretching vibration around this region. chemicalbook.com
C-O Stretch (Ester): Two distinct C-O stretching vibrations are expected. The C-O-C asymmetric stretch typically appears as a strong band between 1250-1150 cm⁻¹, and the symmetric stretch is observed in the 1150-1000 cm⁻¹ region.
Aromatic C-H Stretch: The C-H stretching vibrations of the benzene ring are expected to appear above 3000 cm⁻¹, typically in the range of 3100-3000 cm⁻¹.
Aliphatic C-H Stretch: The C-H stretching vibrations of the piperidine ring and the ethyl group will result in multiple strong absorptions in the 3000-2800 cm⁻¹ region. For instance, piperidine itself shows prominent C-H stretching bands in this area. nist.gov
C-N Stretch (Tertiary Amine): The C-N stretching vibration of the tertiary amine within the piperidine ring is expected to be in the fingerprint region, typically between 1250-1020 cm⁻¹. This band can sometimes be difficult to distinguish due to overlap with other absorptions.
Aromatic C=C Bending: The out-of-plane bending vibrations for the ortho-substituted benzene ring are expected in the 770-735 cm⁻¹ region.
The table below summarizes the expected characteristic IR absorption bands for this compound based on the analysis of its constituent functional groups and data from related compounds.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |
| Aliphatic C-H Stretch | 3000-2800 | Strong |
| C=O Stretch (Ester) | 1725-1705 | Strong |
| C-O-C Asymmetric Stretch | 1250-1150 | Strong |
| C-N Stretch | 1250-1020 | Medium to Weak |
| C-O-C Symmetric Stretch | 1150-1000 | Medium |
| Aromatic C=C Bending | 770-735 | Strong |
This table is predictive, based on the analysis of functional groups and related compounds, as specific experimental data for this compound was not found in the searched literature.
Elemental Analysis
Elemental analysis is a crucial technique for determining the empirical formula of a compound by measuring the percentage composition of its constituent elements. For this compound, with the chemical formula C₁₅H₂₁NO₂, the theoretical elemental composition can be calculated. While specific experimental data for this compound is not available in the reviewed literature, the theoretical values provide a benchmark for its composition.
The molecular formula of this compound is C₁₅H₂₁NO₂. The molecular weight is calculated as: (15 × 12.011) + (21 × 1.008) + (1 × 14.007) + (2 × 15.999) = 180.165 + 21.168 + 14.007 + 31.998 = 247.338 g/mol .
The theoretical elemental percentages are as follows:
Carbon (C): (180.165 / 247.338) × 100% = 72.84%
Hydrogen (H): (21.168 / 247.338) × 100% = 8.56%
Nitrogen (N): (14.007 / 247.338) × 100% = 5.66%
Oxygen (O): (31.998 / 247.338) × 100% = 12.94%
The table below presents the theoretical elemental analysis data for the compound. In a research setting, these calculated values would be compared against experimentally determined values to confirm the purity and empirical formula of a synthesized sample.
| Element | Symbol | Theoretical Percentage (%) |
| Carbon | C | 72.84 |
| Hydrogen | H | 8.56 |
| Nitrogen | N | 5.66 |
| Oxygen | O | 12.94 |
This table represents the theoretical elemental composition calculated from the molecular formula. No experimental elemental analysis data for this compound was found in the searched literature.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, often employing Density Functional Theory (DFT), are fundamental to predicting the properties of a molecule from first principles.
A thorough computational study would begin with the optimization of the molecular geometry of 2-Piperidin-1-ylethyl 2-methylbenzoate (B1238997) to find its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. Conformational analysis would further explore the different spatial arrangements (conformers) of the molecule that arise from the rotation around its single bonds. This analysis is critical as the biological activity and physical properties of a molecule can be highly dependent on its preferred conformation. The results would typically be presented in a table detailing key bond lengths, bond angles, and dihedral angles.
Understanding the electronic structure is key to predicting a molecule's reactivity and spectroscopic properties. This involves the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an important indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive molecule. The spatial distribution of the HOMO and LUMO would reveal the likely sites for electrophilic and nucleophilic attack, respectively.
Theoretical vibrational frequency calculations are used to predict the infrared and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure. A Potential Energy Distribution (PED) analysis would be performed to assign the calculated vibrational frequencies to specific types of molecular motions, such as stretching, bending, and torsion of different functional groups within 2-Piperidin-1-ylethyl 2-methylbenzoate.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other molecules. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. Reactivity descriptors, such as electronegativity, chemical hardness, and softness, derived from the HOMO and LUMO energies, would provide quantitative measures of the molecule's reactivity.
Non-covalent interactions (NCIs), such as van der Waals forces and hydrogen bonds, play a crucial role in the structure and function of molecules. An NCI analysis would identify and characterize these weak interactions within this compound. The Electron Localization Function (ELF) provides a method to visualize the electron pair localization in a molecule. It helps in identifying covalent bonds, lone pairs, and the core electrons of atoms, offering a detailed picture of the chemical bonding.
Molecular Modeling and Simulation
While quantum chemical calculations focus on the properties of a single molecule, molecular modeling and simulation techniques can be used to study the behavior of a larger system, such as the molecule in a solvent or interacting with a biological target. Molecular dynamics simulations, for example, could be employed to explore the conformational landscape of this compound over time and at different temperatures, providing insights into its flexibility and dynamic behavior.
Conformational Sampling and Dynamics
Conformational sampling and molecular dynamics (MD) simulations are computational techniques used to explore the accessible three-dimensional shapes (conformations) of a molecule and how they change over time. This is crucial as a molecule's biological activity is often dictated by its ability to adopt a specific conformation to bind to a biological target.
A comprehensive search of scientific literature did not yield specific studies on the conformational sampling or molecular dynamics of this compound. Such a study would typically involve:
Energy Minimization: Finding the lowest energy conformation of the molecule.
Molecular Dynamics Simulation: Simulating the movement of atoms over time to observe conformational changes in a simulated physiological environment. colab.wsresearchgate.net This provides insights into the flexibility of the piperidine (B6355638) ring, the ethyl linker, and the rotational freedom around the ester bond.
Protein-Ligand Docking Studies for Interaction Prediction
Protein-ligand docking is a computational method that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. This helps in understanding the binding mode and affinity, which are critical for drug design.
Specific protein-ligand docking studies for this compound are not available in the reviewed literature. However, docking studies on similar piperidine-containing molecules have been conducted to explore their potential as therapeutic agents. colab.wsresearchgate.netresearchgate.net For instance, research on other piperidine derivatives has involved docking them into the active sites of various enzymes and receptors to predict their inhibitory potential. researchgate.netnih.gov
A hypothetical docking study for this compound would involve:
Selection of a relevant protein target.
Generation of multiple conformations of the ligand.
Using a scoring function to rank the poses based on the best fit and interaction energies.
The results of such a study would be presented in a table format, as shown below for illustrative purposes.
Table 1: Illustrative Protein-Ligand Docking Results (Note: The following data is hypothetical and for illustrative purposes only, as no specific studies on this compound were found.)
| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Target A | XXXX | - | - |
| Target B | YYYY | - | - |
Quantitative Structure-Activity Relationship (QSAR) Derivations
Quantitative Structure-Activity Relationship (QSAR) studies are aimed at creating a mathematical model that relates the chemical structure of a series of compounds to their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.
A search of the scientific literature did not uncover any QSAR studies specifically involving this compound. Generally, QSAR studies on piperidine derivatives have been performed to understand the structural requirements for their biological activities. researchgate.net These studies often use various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to build a predictive model.
A QSAR study for a series of analogues of this compound would typically lead to a regression equation. The quality of a QSAR model is assessed using several statistical parameters.
Table 2: Typical Statistical Parameters for a QSAR Model (Note: This table represents typical parameters in a QSAR study and is for illustrative purposes, as no specific model for this compound was found.)
| Parameter | Description | Acceptable Value |
|---|---|---|
| r² (Correlation Coefficient) | Measures the goodness of fit of the model. | > 0.6 |
| q² (Cross-validated r²) | Measures the predictive ability of the model. | > 0.5 |
| F-test | Assesses the statistical significance of the model. | High value |
| RMSE (Root Mean Square Error) | Measures the deviation between predicted and observed values. | Low value |
Such a model would help in designing new derivatives of this compound with potentially improved activity.
Chemical Reactivity and Transformation Pathways
Ester Hydrolysis and Transesterification Kinetics
The ester group is a primary site for nucleophilic attack, leading to hydrolysis or transesterification. These reactions involve the cleavage of the acyl-oxygen bond.
Ester Hydrolysis: The hydrolysis of 2-Piperidin-1-ylethyl 2-methylbenzoate (B1238997) can be catalyzed by either acid or base. libretexts.org
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and an excess of water, the ester undergoes hydrolysis to yield 2-methylbenzoic acid and 2-(piperidin-1-yl)ethanol. This reaction is reversible and its equilibrium position is dictated by the concentration of water. libretexts.org The mechanism is the reverse of Fischer esterification.
Base-Catalyzed Hydrolysis (Saponification): When treated with a base such as sodium hydroxide (B78521), the ester undergoes saponification. This reaction is irreversible and proceeds to completion, yielding the salt of the carboxylic acid (sodium 2-methylbenzoate) and the corresponding alcohol, 2-(piperidin-1-yl)ethanol. libretexts.org The reaction is initiated by the attack of a hydroxide ion on the electrophilic carbonyl carbon.
Transesterification: This process involves the reaction of the ester with a different alcohol in the presence of an acid or base catalyst, resulting in the exchange of the alcohol moiety. For example, reacting 2-Piperidin-1-ylethyl 2-methylbenzoate with methanol (B129727) would lead to the formation of methyl 2-methylbenzoate and 2-(piperidin-1-yl)ethanol.
Table 1: Comparative Half-Life (t½) of Benzoate (B1203000) Esters under Various Hydrolytic Conditions
| Compound | Alkaline Hydrolysis t½ (min) | Rat Plasma Hydrolysis t½ (min) | Rat Liver Microsomes t½ (min) |
|---|---|---|---|
| Methyl benzoate | 14 | 36 | 15 |
| Ethyl benzoate | 14 | 17 | 12 |
| n-Propyl benzoate | 19 | 10 | N.D. |
| n-Butyl benzoate | 21 | 10 | N.D. |
| Phenyl benzoate | 11 | 7 | 10 |
Data adapted from a 2022 study on the hydrolytic stability of esters. nih.gov N.D. = Not Determined.
Nucleophilic Reactivity of the Piperidine (B6355638) Moiety
The nitrogen atom in the piperidine ring is a nucleophilic center due to the presence of a lone pair of electrons. As a tertiary amine, it can participate in several types of reactions.
Quaternization: The piperidine nitrogen can react with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. This reaction introduces a permanent positive charge on the nitrogen atom and modifies the molecule's solubility and electronic properties.
Reaction with Acids: The basic nitrogen atom readily reacts with acids to form piperidinium (B107235) salts. For example, reaction with hydrochloric acid would yield this compound hydrochloride.
The nucleophilicity of the piperidine nitrogen makes it a key participant in various synthetic transformations, including its use as a catalyst in reactions like Knoevenagel condensation. juniperpublishers.com It can also be involved in intramolecular cyclization reactions under specific conditions. mdpi.comnih.gov The reaction of a less nucleophilic amine, such as p-toluenesulfonamide, often results in lower yields in substitution reactions compared to more nucleophilic amines like benzylamine. whiterose.ac.uk
Electrophilic Aromatic Substitution on the Benzoate Ring
The benzoate ring can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. proprep.com The position of substitution is directed by the two substituents already present: the ester group (-COOR) and the methyl group (-CH₃).
Directing Effects:
The ester group is a deactivating, meta-directing group. It withdraws electron density from the ring through resonance and inductive effects, making the ring less reactive towards electrophiles. ma.edumnstate.edu
The methyl group is an activating, ortho, para-directing group. It donates electron density to the ring via hyperconjugation, making the ortho and para positions more nucleophilic.
The outcome of an EAS reaction on 2-methylbenzoate systems is a result of the competition between these two directing effects. The powerful activating effect of the methyl group and the deactivating effect of the ester group will influence the regioselectivity. Nitration of methyl benzoate, for example, predominantly yields the meta-substituted product, methyl 3-nitrobenzoate, because the ester group's directing effect dominates. aiinmr.comwikipedia.org In the case of this compound, the substitution pattern will be influenced by both the methyl and the ester groups.
Table 2: Common Electrophilic Aromatic Substitution Reactions
| Reaction | Electrophile | Typical Reagents | Product Type |
|---|---|---|---|
| Nitration | NO₂⁺ (Nitronium ion) | HNO₃, H₂SO₄ | Nitroaromatic |
| Halogenation | Br⁺, Cl⁺ | Br₂, FeBr₃ or Cl₂, AlCl₃ | Haloaromatic |
| Sulfonation | SO₃ | Fuming H₂SO₄ | Aryl sulfonic acid |
| Friedel-Crafts Alkylation | R⁺ (Carbocation) | R-Cl, AlCl₃ | Alkyl-substituted aromatic |
| Friedel-Crafts Acylation | R-C=O⁺ (Acylium ion) | R-COCl, AlCl₃ | Aromatic ketone |
This table outlines general EAS reactions applicable to aromatic rings. ma.edumnstate.edu
Redox Chemistry of the Compound
The compound possesses sites that are susceptible to both oxidation and reduction.
Oxidation:
The piperidine ring can be oxidized. For instance, treatment with oxidizing agents like bromine can lead to the formation of piperidin-2-one derivatives. researchgate.net In biological systems or under specific chemical conditions, the nitrogen atom can be oxidized to form N-oxides or nitroxide radicals. mdpi.com
The methyl group on the benzene (B151609) ring is a potential site for oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize an alkyl group on a benzene ring to a carboxylic acid, provided there is a benzylic hydrogen. This would transform the 2-methylbenzoate moiety into a phthalic acid derivative.
Reduction:
The ester group can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to two primary alcohols: (2-(piperidin-1-yl)phenyl)methanol and ethanol (B145695) (from the ethyl ester portion).
The aromatic ring can be reduced under harsh conditions, for example, through catalytic hydrogenation at high pressure and temperature, which would yield a cyclohexyl derivative. Milder conditions can sometimes selectively reduce the aromatic ring while leaving other functional groups intact. youtube.com
Derivatization Reactions and Functional Group Transformations
The presence of multiple functional groups allows for a wide array of derivatization reactions to synthesize new molecules.
Amide Formation: The ester can be converted into an amide by reacting it with an amine (ammonolysis). This typically requires heat or catalysis and would replace the -OCH₂CH₂-piperidine group with a nitrogen-containing group, forming a derivative of 2-methylbenzamide.
Grignard Reaction: The ester can react with two equivalents of a Grignard reagent (R-MgX) to form a tertiary alcohol. The first equivalent adds to the carbonyl, and the second adds after the elimination of the alkoxy group.
Modifications of the Piperidine Ring: The piperidine ring itself can be a scaffold for further synthesis. For example, ring-opening reactions or functionalization at the carbon atoms of the ring can be achieved through various synthetic methodologies. mdpi.com
Functional Group Interconversion: The existing functional groups can be converted into others to access different derivatives. For example, as mentioned, the ester can be reduced to an alcohol, which can then be further oxidized to an aldehyde or subjected to substitution reactions (e.g., conversion to an alkyl halide).
Table 3: Summary of Potential Derivatization Reactions
| Functional Group | Reagent(s) | Transformation Product |
|---|---|---|
| Ester | LiAlH₄ | Primary Alcohols |
| Ester | R-MgX | Tertiary Alcohol |
| Ester | R-NH₂ | Amide |
| Piperidine Nitrogen | R'-X (Alkyl Halide) | Quaternary Ammonium Salt |
| Aromatic Methyl Group | KMnO₄, heat | Carboxylic Acid |
Applications and Research Perspectives
Strategic Building Block in Organic Synthesis
The intrinsic features of 2-Piperidin-1-ylethyl 2-methylbenzoate (B1238997) make it a valuable precursor or intermediate in multi-step synthetic pathways. The piperidine (B6355638) nitrogen offers a site for nucleophilic substitution or N-acylation, while the ester group can be hydrolyzed or transesterified, and the aromatic ring can undergo electrophilic substitution.
As a building block, the compound provides a ready-made piperidinylethyl fragment, which is a common motif in more elaborate molecular structures. Organic chemists can leverage this compound to introduce this specific fragment without having to construct it from simpler precursors. The synthesis of complex molecules often involves the sequential and controlled reaction of different parts of a starting molecule. For instance, derivatives containing the piperidinylethyl moiety are used as building blocks for creating more intricate chemical entities. The process often involves condensation reactions where the piperidine-containing fragment is joined with other molecular components under controlled temperature and catalytic conditions to ensure high yield and purity.
The piperidine ring is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Compounds featuring this ring system are crucial intermediates in the synthesis of new generations of pharmaceuticals. researchgate.net For example, piperidine derivatives serve as key intermediates in the synthesis of highly active narcotic analgesics. researchgate.net The synthesis of these intermediates can involve multi-step processes, such as a Strecker-type condensation followed by hydrolysis and N-acylation, to build the final, complex pharmaceutical agent. researchgate.net The structural motif of 2-Piperidin-1-ylethyl 2-methylbenzoate, combining the piperidine ring with a linker and an aromatic group, makes it an attractive starting point for developing intermediates for novel therapeutic agents.
Scaffold for Chemical Library Design and Combinatorial Chemistry
In modern drug discovery, a molecular scaffold is a core structure from which a large collection, or library, of related compounds can be synthesized. nih.gov This approach, known as combinatorial chemistry, allows for the rapid generation and screening of thousands of compounds to identify potential drug candidates. nih.govresearchgate.net
The this compound structure is well-suited to serve as a scaffold. The piperidine ring and the benzoate (B1203000) ring can be systematically modified with a variety of substituents to explore the chemical space around the core structure. By varying the groups attached to the piperidine nitrogen or the aromatic ring, a diverse library of compounds can be created. researchgate.net This method is instrumental in lead optimization, where the goal is to enhance the desired properties of a compound while minimizing undesirable ones. researchgate.net The use of such focused libraries, all sharing a common core, is a key strategy for identifying promising lead compounds for new drug development programs. researchgate.netnih.gov
Table 1: Potential Diversification Points for Library Synthesis
| Scaffold Position | Potential Modification | Synthetic Reaction Type |
| Piperidine Nitrogen | Alkylation, Acylation, Sulfonylation | Nucleophilic Substitution, Amide Coupling |
| Benzoate Ring | Halogenation, Nitration, Friedel-Crafts | Electrophilic Aromatic Substitution |
| Ester Group | Hydrolysis to Carboxylic Acid | Saponification |
| Ester Group | Amidation | Ammonolysis / Amide Coupling |
Contributions to Material Science Research
The unique electronic and structural properties of molecules containing aromatic and heterocyclic components can be exploited in material science. While direct research on this compound in this area is not extensively documented, its constituent parts suggest potential applications. Aromatic esters and nitrogen-containing heterocycles are building blocks for various functional materials. Specifically, aromatic β-diketones, which can be synthesized from ester precursors, are valuable ligands for creating highly emissive metal complexes used in organic light-emitting diodes (OLEDs). mdpi.com The synthesis of such materials requires precursors with specific functionalities, such as ester groups and electron-donating fragments, to impart robust light-harvesting characteristics to the final metal complexes. mdpi.com The structure of this compound, containing both an ester and an electron-donating piperidine group, makes it a plausible candidate for research into new optical or electronic materials.
Structure-Activity Relationship (SAR) Studies in Chemical Biology
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology. They involve synthesizing a series of related compounds (analogs) by systematically modifying a lead structure to understand how specific chemical features influence biological activity. nih.gov This process provides crucial insights for designing more potent and selective drugs. mdpi.com
The this compound molecule is an excellent candidate for SAR studies due to its multiple modification points. Researchers can investigate how changes to each part of the molecule affect its interaction with a biological target. nih.govmdpi.com For example, in studies of related piperidine-containing compounds, modifications to the piperidine ring, such as introducing unsaturation or replacing it with an acyclic analog, have been shown to cause significant changes in biological potency. dndi.org
Table 2: Hypothetical SAR Study Based on Analogous Compounds
| Modification on Scaffold | Rationale | Expected Outcome on Activity | Reference for Principle |
| Replace 2-methyl on benzoate with electron-withdrawing group (e.g., -CF₃) | Alter electronic properties of the aromatic ring | May increase or decrease binding affinity depending on the target's electronic requirements. | mdpi.com |
| Replace 2-methyl on benzoate with electron-donating group (e.g., -OCH₃) | Alter electronic properties of the aromatic ring | Studies on related compounds suggest a preference for electron-rich aromatics can improve activity. | dndi.org |
| Vary substituents on the piperidine ring | Explore steric and electronic requirements of the binding pocket | Can lead to significant gains or losses in potency, as seen in anti-Chagas agent development. | dndi.org |
| Change the length of the ethyl linker (e.g., to propyl) | Alter the distance and flexibility between the piperidine and benzoate moieties | May optimize positioning within a target's binding site. | nih.gov |
| Replace piperidine with a different heterocycle (e.g., morpholine) | Evaluate the importance of the basic nitrogen and ring conformation | Often results in a significant change or loss of activity. | dndi.org |
These systematic modifications allow researchers to build a comprehensive map of the chemical features required for a desired biological effect, guiding the rational design of more effective molecules. nih.gov
Advanced Analytical Methodologies for Research on 2 Piperidin 1 Ylethyl 2 Methylbenzoate
Chromatographic Separation Techniques
Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For the analysis of 2-Piperidin-1-ylethyl 2-methylbenzoate (B1238997), both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve distinct but critical roles.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
HPLC is the premier technique for assessing the purity and quantifying non-volatile and thermally labile compounds like 2-Piperidin-1-ylethyl 2-methylbenzoate. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this purpose. In a typical RP-HPLC method, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, usually a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net
For robust and reproducible analysis, method parameters must be carefully optimized. The mobile phase composition is adjusted to achieve optimal retention and resolution of the main compound from its potential impurities. Acidic modifiers like formic acid or trifluoroacetic acid are often added to the mobile phase to improve peak shape and control the ionization state of the basic piperidine (B6355638) nitrogen. nih.govresearchgate.net Detection is commonly performed using an ultraviolet (UV) detector, as the benzoate (B1203000) chromophore allows for sensitive detection at specific wavelengths, typically around 230-254 nm. nih.govresearchgate.net
Quantitative analysis is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte in the sample to this curve. Validation studies for such methods typically demonstrate excellent linearity, with correlation coefficients (R²) often exceeding 0.999. nih.govresearchgate.net The limit of detection (LOD) and limit of quantitation (LOQ) for related piperidine compounds can be in the low µg/mL range, ensuring that even trace-level impurities can be accurately measured. nih.govresearchgate.net
Table 1: Illustrative RP-HPLC Parameters for Analysis of Piperidine-Containing Compounds
| Parameter | Setting | Reference |
| Column | Inertsil C18 (250 x 4.6 mm, 5 µm) | nih.govresearchgate.net |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile (Gradient or Isocratic) | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Column Temperature | 30°C | nih.gov |
| Detection | UV at 254 nm | google.com |
| Injection Volume | 10-20 µL | google.com |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC is invaluable for analyzing volatile impurities, starting materials (e.g., piperidine), or degradation products. For instance, the presence of residual methyl benzoate or related volatile esters can be monitored by GC. gcms.cz
The analysis of polar analytes like benzoic acid by GC can be challenging due to poor peak shape and potential adsorption onto the column. researchgate.net Therefore, derivatization is a common strategy to increase volatility and improve chromatographic performance. Carboxylic acids can be converted into their more volatile methyl esters using reagents like tetramethylammonium (B1211777) hydroxide (B78521), which allows for in-injector esterification. researchgate.net Similarly, the piperidine moiety could be derivatized if necessary.
A typical GC analysis would employ a capillary column with a non-polar or mid-polar stationary phase (e.g., HP-5MS) and a Flame Ionization Detector (FID) for general hydrocarbon detection or a mass spectrometer (MS) for definitive identification. nih.gov
Hyphenated Analytical Techniques
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide an unparalleled level of specificity and sensitivity. For this compound, the combination of liquid or gas chromatography with mass spectrometry is essential for structural elucidation and trace analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS)
LC-MS and its tandem version, LC-MS/MS, are indispensable tools in modern pharmaceutical analysis. These techniques are used for impurity identification, metabolite characterization, and pharmacokinetic studies. LC-MS combines the separation power of HPLC with the mass-analyzing capability of a mass spectrometer. alternative-therapies.com For a compound like this compound, Electrospray Ionization (ESI) is the most suitable ionization source, typically operated in positive ion mode to protonate the basic nitrogen atom of the piperidine ring, yielding a strong [M+H]⁺ signal. researchgate.netrsc.org
LC-MS/MS adds another layer of specificity by selecting the [M+H]⁺ ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions. This process is invaluable for confirming the structure of the parent compound and for identifying metabolites. For example, metabolic pathways for piperidine-containing drugs often involve α-hydroxylation of the piperidine ring, which can lead to the formation of reactive iminium intermediates. rsc.org These pathways can be elucidated by trapping the reactive species and analyzing the resulting adducts by LC-MS/MS.
Table 2: Typical LC-MS/MS Parameters for Piperidine Derivative Analysis
| Parameter | Setting | Reference |
| LC System | UHPLC/HPLC | nih.gov |
| Column | Atlantis C18 (3.9 x 100 mm, 5 µm) | nih.gov |
| Mobile Phase | A: 0.05% Formic Acid in WaterB: Methanol (Gradient Elution) | nih.gov |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | researchgate.net |
| MS Analyzer | Triple Quadrupole or Q-TOF | researchgate.net |
| Scan Mode | Full Scan for identification, Multiple Reaction Monitoring (MRM) for quantification | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines gas chromatography with mass spectrometry to identify different substances within a test sample. It is the gold standard for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS is particularly useful for identifying volatile impurities or degradation products. The electron ionization (EI) mass spectrum provides a reproducible fragmentation pattern that acts as a chemical "fingerprint."
The fragmentation of aromatic esters like this compound is predictable. Key fragmentation pathways for related benzoate esters include:
Loss of the alkoxy radical: Cleavage of the ester C-O bond would lead to the formation of a stable 2-methylbenzoyl acylium ion. pharmacy180.com
McLafferty Rearrangement: If a gamma-hydrogen is present on the ethylpiperidine chain, a characteristic rearrangement can occur, leading to the elimination of a neutral molecule. whitman.eduyoutube.com
Fragmentation of the piperidine ring: The piperidine ring itself can undergo characteristic cleavages, typically involving the loss of alkyl radicals alpha to the nitrogen atom. miamioh.edu
For example, the mass spectrum of ethyl benzoate shows a prominent peak for the benzoyl cation (m/z 105) after the loss of the ethoxy radical. pharmacy180.com A similar primary fragmentation would be expected for the target compound.
Table 3: Predicted Key Mass Fragments for this compound in GC-MS (EI)
| m/z Value | Predicted Fragment Identity | Fragmentation Pathway | Reference |
| 119 | 2-methylbenzoyl cation | α-cleavage (loss of the piperidin-1-ylethoxy radical) | pharmacy180.comyoutube.com |
| 91 | Tolyl cation | Loss of CO from the 2-methylbenzoyl cation | pharmacy180.com |
| 84 | Piperidin-1-ylmethylene cation | Cleavage within the side chain | miamioh.edu |
Chiral Analytical Methods for Stereoisomer Resolution
While the name "this compound" does not inherently specify a chiral center, substitution on the piperidine ring could introduce stereoisomerism. The synthesis or metabolism of such compounds could result in a racemic mixture. Since enantiomers can have different pharmacological and toxicological profiles, their separation and quantification are critical. capes.gov.br
Chiral HPLC is the most powerful and widely used technique for the resolution of enantiomers. capes.gov.brcanberra.edu.au This is typically achieved using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective for separating a broad range of chiral compounds, including piperidine analogues. canberra.edu.au
For example, Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralpak IB (cellulose tris(3,5-dimethylphenylcarbamate)) have demonstrated excellent resolving power for piperidine-2,6-dione analogues using non-conventional mobile phases like methyl-tert-butyl ether and dichloromethane (B109758). canberra.edu.au The choice of mobile phase and CSP is crucial for achieving baseline separation of the enantiomers, which is quantified by the resolution factor (Rs). A value of Rs ≥ 1.5 is generally considered to represent complete separation.
In some cases, derivatization with a chiral reagent can be used to form diastereomers, which can then be separated on a standard achiral column. However, direct separation on a CSP is often preferred due to its simplicity. google.com
Table 4: Chiral HPLC Systems for Separation of Piperidine Analogues
| Parameter | Setting | Application Example | Reference |
| Column | Chiralpak IA (25 cm x 0.46 cm) | Separation of piperidine-2,6-dione analogues | canberra.edu.au |
| Mobile Phase | Methyl-tert-butyl ether - THF (90:10, v/v) | Racemic aminoglutethimide | canberra.edu.au |
| Flow Rate | 1.0 mL/min | General | canberra.edu.au |
| Detection | UV at 254 nm | General | canberra.edu.au |
| Column | Chiralcel OJ-R | Separation of piperidine-2,6-dione drugs | capes.gov.br |
| Mobile Phase | Acetonitrile/Water or Methanol/Water mixtures | Racemic glutethimide | capes.gov.br |
Future Directions and Emerging Research Avenues
Development of Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to reduce environmental impact and improve efficiency. For 2-Piperidin-1-ylethyl 2-methylbenzoate (B1238997), future research could focus on developing more sustainable synthetic routes that minimize waste, avoid hazardous reagents, and reduce energy consumption. nih.govunibo.it
Traditional esterification methods often rely on stoichiometric amounts of strong acids like sulfuric acid, leading to corrosive conditions and difficult workups. google.com A greener approach would involve the use of reusable solid acid catalysts. mdpi.com For instance, a titanium-zirconium solid acid could catalyze the direct condensation of 2-methylbenzoic acid and 2-(piperidin-1-yl)ethanol, offering the advantages of easy separation and catalyst recyclability. mdpi.com Another avenue is the exploration of enzyme-catalyzed synthesis, which offers high selectivity under mild, aqueous conditions.
Microwave-assisted synthesis represents another green technology that can dramatically shorten reaction times and improve yields for the synthesis of piperidine-containing compounds and esters. scirp.org The application of microwave heating to the esterification process for 2-Piperidin-1-ylethyl 2-methylbenzoate could lead to a more energy-efficient and rapid production method compared to conventional heating. scirp.org
Table 1: Potential Green Synthesis Strategies
| Strategy | Catalyst/Medium | Energy Source | Potential Advantage |
|---|---|---|---|
| Solid Acid Catalysis | Titanium-Zirconium Oxides | Conventional Heating or Microwave | Reusable catalyst, reduced corrosion and waste. mdpi.com |
| Enzymatic Esterification | Lipase | Mild Heating | High selectivity, biodegradable catalyst, aqueous media. |
| Microwave-Assisted Synthesis | Acid or Base Catalyst | Microwave Irradiation | Rapid reaction times, increased energy efficiency. scirp.org |
| One-Pot Multicomponent Reactions | Various Catalysts (e.g., ZrOCl₂) | Conventional Heating | Atom economy, reduced purification steps. taylorfrancis.com |
Integration of Artificial Intelligence and Machine Learning in Molecular Design
Table 2: AI/ML Applications in Molecular Design
| AI/ML Method | Application in Design | Expected Outcome |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity of new derivatives. | Prioritization of compounds for synthesis. mdpi.com |
| Deep Neural Networks (DNNs) | Predicting ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Early identification of candidates with poor drug-like properties. mdpi.com |
| Generative Adversarial Networks (GANs) / Variational Autoencoders (VAEs) | De novo design of novel molecules with desired properties. | Discovery of novel, patentable chemical entities. stmjournals.com |
| Reinforcement Learning | Optimizing molecular structures for multiple properties simultaneously. | Generation of highly optimized lead compounds. mdpi.com |
Exploration of Novel Reaction Pathways and Catalysis
Beyond established methods, the exploration of novel reaction pathways and catalytic systems offers new possibilities for synthesizing this compound and its analogs. Photocatalysis, which uses visible light to drive chemical reactions, has emerged as a powerful and sustainable synthetic tool. nih.govims.ac.jp Recent research has demonstrated the ability of photocatalysts to facilitate esterification reactions under very mild conditions. sciencedaily.comacs.org Future work could investigate a visible-light-mediated pathway for the synthesis of this compound, potentially avoiding the need for heat or strong chemical activators. acs.org
The field of organometallic catalysis also continues to evolve, providing highly selective and efficient methods for forming C-N and C-O bonds. nih.gov Advanced rhodium or palladium catalysts could be employed for the functionalization of the piperidine (B6355638) ring or for the cross-coupling reactions to build the core structure in a more convergent manner. nih.gov For instance, a palladium-catalyzed annulation strategy could be envisioned to construct the functionalized piperidine ring system from acyclic precursors. aminer.org
Advanced Characterization Method Development
While standard analytical techniques are sufficient for routine identification, advanced characterization methods can provide deeper structural and dynamic insights. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is a powerful tool for the unambiguous assignment of all proton and carbon signals in complex molecules. researchgate.netipb.pt Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for confirming the structure of novel derivatives of this compound and for elucidating the structures of any metabolites or degradation products. optica.org
High-Resolution Mass Spectrometry (HRMS), particularly coupled with techniques like tandem mass spectrometry (MS/MS), provides exact mass measurements, confirming elemental composition. acs.org Furthermore, the fragmentation patterns observed in MS/MS can be correlated with specific structural features, which is crucial for identifying unknown compounds in a complex mixture or for structural verification. acs.orgacs.org
Table 3: Advanced Characterization Techniques
| Technique | Information Obtained | Application |
|---|---|---|
| 2D-NMR (COSY, HSQC, HMBC) | Complete and unambiguous assignment of ¹H and ¹³C signals; through-bond correlations. researchgate.netoptica.org | Structural confirmation of new derivatives and isomers. |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental formula. acs.org | Confirmation of product identity and purity. |
| Tandem Mass Spectrometry (MS/MS) | Structural information from fragmentation patterns. acs.orgacs.org | Structure elucidation of metabolites and impurities. |
| X-ray Crystallography | Three-dimensional molecular structure and conformation in the solid state. | Definitive stereochemical assignment and study of intermolecular interactions. |
Expansion of Chemical Space through Derivative Synthesis
Systematically modifying the structure of this compound allows for the exploration of its chemical space, which can lead to the discovery of new compounds with improved activity, selectivity, or pharmacokinetic properties. digitellinc.comresearchgate.net Future synthetic efforts can be directed towards creating a library of analogs by making targeted modifications at several key positions.
Strategies for expanding the chemical space include:
Piperidine Ring Functionalization: Introducing substituents at various positions on the piperidine ring can modulate lipophilicity and target interactions. nih.govresearchgate.net
Benzoate (B1203000) Ring Substitution: Adding electron-donating or electron-withdrawing groups to the aromatic ring can alter the electronic properties and metabolic stability of the ester. nih.gov
Linker Modification: The length and composition of the ethyl linker between the piperidine and ester groups can be varied to optimize the spatial orientation of the two moieties.
This systematic derivatization, guided by computational predictions, is a powerful strategy to navigate the vastness of chemical possibilities and identify molecules with superior profiles. researchgate.net
Table 4: Proposed Strategies for Derivative Synthesis
| Modification Site | Example Substituent | Rationale for Modification |
|---|---|---|
| Piperidine Ring (e.g., C-4 position) | -F, -OH, -CH₃ | Modulate polarity, lipophilicity, and potential for new hydrogen bonding interactions. nih.gov |
| Benzoate Ring (e.g., para-position) | -Cl, -OCH₃, -CF₃ | Alter electronic properties, metabolic stability, and binding affinity. nih.gov |
| Ethyl Linker | Propyl or Butyl Chain | Optimize distance and flexibility between the piperidine and benzoate moieties. |
| Methyl group on Benzoate | -C₂H₅, -C(CH₃)₃ | Introduce steric bulk to influence binding or reduce susceptibility to hydrolysis. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
